7-(Benzyloxy)isoquinolin-1(2H)-one
Description
7-(Benzyloxy)isoquinolin-1(2H)-one is a substituted isoquinolinone derivative featuring a benzyloxy group at the 7-position. Isoquinolin-1(2H)-one scaffolds are heterocyclic compounds with broad bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound is synthesized via oxidative cyclization and benzyl protection strategies, as demonstrated in the total synthesis of related natural products .
Properties
Molecular Formula |
C16H13NO2 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
7-phenylmethoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO2/c18-16-15-10-14(7-6-13(15)8-9-17-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,17,18) |
InChI Key |
ZLTCJWSCXHGWQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CNC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the rhodium-catalyzed C-H activation/annulation reactions. For instance, a Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization can produce isoquinolin-1(2H)-ones . Another method involves the use of N-chloroamides as directing synthons for cobalt-catalyzed room-temperature C-H activation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, especially those involving metal-free conditions, suggests potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-(Benzyloxy)isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Reduction: Specific reduction reactions are less documented but could involve standard reducing agents.
Substitution: Arylation using aryliodonium salts at the C4 or C8 position is possible.
Common Reagents and Conditions:
Oxidation: Electrochemical conditions without external oxidants.
Substitution: Aryliodonium salts and electrophilic palladation pathways.
Major Products:
Oxidation: Formation of nitrogen-containing heterocycles.
Substitution: Arylated isoquinolin-1(2H)-ones.
Scientific Research Applications
7-(Benzyloxy)isoquinolin-1(2H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)isoquinolin-1(2H)-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable nitrogen-containing heterocycles, which can interact with various biological molecules . Specific pathways and targets are still under investigation, but its structural features suggest potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Lipophilicity : The benzyloxy group (7-OBn) confers higher lipophilicity than methoxy (7-OMe) or hydroxyl analogs, impacting bioavailability .
- Reactivity: Nitro (7-NO₂) and bromo (4-Br) substituents enhance electrophilicity, enabling downstream modifications .
Key Research Findings
- Synthetic Efficiency: Transition metal-free cascade reactions offer greener routes to isoquinolinones, though benzyloxy derivatives still require metal catalysts for selective functionalization .
- Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., OMe) improve solubility but reduce metabolic stability.
- Bulky substituents (e.g., OBn) enhance target affinity in hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
